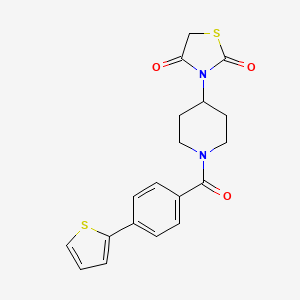

3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione” often involves reactions leading to the formation of various piperidine derivatives . For instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can be reacted with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form a similar compound.Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been evaluated for its potential in antimicrobial activity. Studies suggest that certain structural regions of the compound may enhance antibacterial and antifungal activities .

Therapeutic Potentials

Research has been conducted on the therapeutic potentials of thiazolidine-2,4-dione derivatives. These studies explore the structure-activity relationship (SAR) and in vitro therapeutic potentials, which may include antidiabetic, anti-inflammatory, and anticancer activities .

Pharmacological Evaluation

Novel derivatives of this compound have been synthesized and evaluated for various pharmacological effects. This includes assessing their potential as treatments for conditions such as HIV-1 through antagonistic actions on specific receptors .

Cancer Research

There is research into the synthesis of hybrid molecules containing thiazolidine-2,4-dione structures for inhibitory effects on cancer cell lines, such as MCF-7 breast cancer cells .

Anti-inflammatory Applications

Compounds with a thiophene nucleus, which is part of the structure of our compound of interest, have shown various activities including anti-inflammatory properties. This suggests potential applications in treating inflammatory conditions .

Mécanisme D'action

Target of Action

The primary targets of this compound are the PPARγ receptor and the cytoplasmic Mur ligase enzyme . The PPARγ receptor plays a crucial role in regulating insulin sensitivity, making it a key target for antidiabetic activity. The cytoplasmic Mur ligase enzyme is involved in bacterial cell wall synthesis, making it a target for antimicrobial action .

Mode of Action

The compound exhibits its biological response by stimulating the PPARγ receptor, which improves insulin resistance, thus exhibiting antidiabetic activity . It also inhibits the cytoplasmic Mur ligase enzyme, leading to antimicrobial action . Additionally, it has antioxidant action by scavenging reactive oxygen species (ROS) .

Biochemical Pathways

The compound affects the biochemical pathways associated with insulin resistance and bacterial cell wall synthesis. By stimulating the PPARγ receptor, it improves insulin sensitivity and glucose metabolism . By inhibiting the cytoplasmic Mur ligase enzyme, it disrupts bacterial cell wall synthesis, leading to antimicrobial effects .

Result of Action

The result of the compound’s action is improved insulin sensitivity, leading to antidiabetic effects . It also exhibits antimicrobial effects by inhibiting bacterial cell wall synthesis . Additionally, it has antioxidant effects by scavenging ROS .

Propriétés

IUPAC Name |

3-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c22-17-12-26-19(24)21(17)15-7-9-20(10-8-15)18(23)14-5-3-13(4-6-14)16-2-1-11-25-16/h1-6,11,15H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJNCDWBIPZFBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(tert-butyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-N-phenyl-1-hydrazinecarboxamide](/img/structure/B3004961.png)

![Methyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3004966.png)

![8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3004968.png)

![(Z)-6-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B3004970.png)

![1-[4-[(2R)-2-Methylthiomorpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004971.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxyethyl)(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3004972.png)

![N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B3004980.png)

![2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide](/img/structure/B3004981.png)